molecular formula C16H14N4O2S B4522801 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4522801
M. Wt: 326.4 g/mol
InChI Key: IZOAEIDIEJVBDM-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide is 326.08374688 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide is a chemical compound used in the synthesis of various derivatives for potential applications in pharmacology and medicinal chemistry. For instance, a study by Elgemeie et al. (1988) discussed the synthesis of pyridines and thieno[2,3-b]pyridine derivatives using arylmethylenecyanothioacetamide, a compound structurally similar to the target compound, showcasing its utility in heterocyclic synthesis (Elgemeie, Elfahham, & Nabey, 1988).

Antimicrobial Activity

Research has been conducted on derivatives of similar compounds for their antimicrobial properties. A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid, which is structurally related to the target compound (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Cardiovascular Research

Compounds structurally similar to the target compound have been studied for their cardiovascular effects. Robertson et al. (1986) discovered that specific derivatives act as potent positive inotropes in dogs, highlighting the potential of similar compounds in cardiac research (Robertson et al., 1986).

Biological Activities and Applications

Other studies have explored the synthesis and evaluation of various derivatives for different biological activities. For example, Dotsenko et al. (2019) synthesized functionalized 3-(substituted amino)thieno[2,3-b]pyridines with significant herbicide antidote properties (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).

Insecticidal Research

Fadda et al. (2017) used a related compound as a precursor for synthesizing various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(18-10-12-3-1-7-17-9-12)11-20-16(22)6-5-13(19-20)14-4-2-8-23-14/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOAEIDIEJVBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

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